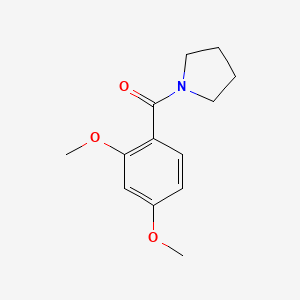
1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, commonly known as MBOA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOA is a benzothiazinone derivative that has been utilized as a potent inhibitor of Mycobacterium tuberculosis, a bacterium that causes tuberculosis.
Mechanism of Action
The mechanism of action of MBOA involves the inhibition of the enzyme DprE1, which is essential for the biosynthesis of the cell wall of Mycobacterium tuberculosis. MBOA binds to the active site of DprE1, preventing the formation of the cell wall and ultimately leading to the death of the bacterium.
Biochemical and physiological effects:
MBOA has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly metabolized in the liver and excreted in the urine. MBOA has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using MBOA in lab experiments is its potent inhibitory activity against Mycobacterium tuberculosis. However, MBOA has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, MBOA has a relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on MBOA. One area of interest is the development of more potent and selective inhibitors of DprE1, which may have improved efficacy and reduced toxicity compared to MBOA. Another potential direction is the investigation of MBOA's anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Finally, the development of novel drug delivery systems for MBOA may improve its solubility and bioavailability, allowing for more effective in vivo use.
In conclusion, MBOA is a synthetic compound that has shown promising results in scientific research, particularly in the treatment of tuberculosis. While there are limitations to its use in certain experimental settings, MBOA's potent inhibitory activity against Mycobacterium tuberculosis and low toxicity make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of MBOA involves the reaction of 2-aminobenzenethiol with 4-methoxybenzaldehyde in the presence of acetic anhydride and concentrated sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. The yield of MBOA is typically around 60%.
Scientific Research Applications
MBOA has been studied extensively for its potential applications in the treatment of tuberculosis. It has been shown to be a potent inhibitor of Mycobacterium tuberculosis, with an MIC (minimum inhibitory concentration) value of 0.5 μg/mL. MBOA has also been investigated for its potential use in the treatment of other bacterial infections, such as Staphylococcus aureus and Streptococcus pneumoniae.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-13-8-6-12(7-9-13)10-17-15-5-3-2-4-14(15)16(18)11-22(17,19)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKQYIATKSZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)CS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)
![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)




![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)
![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)


